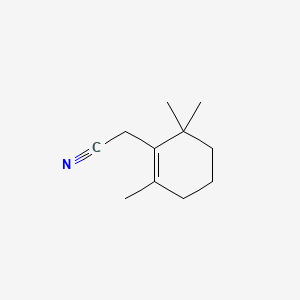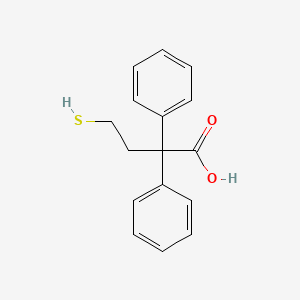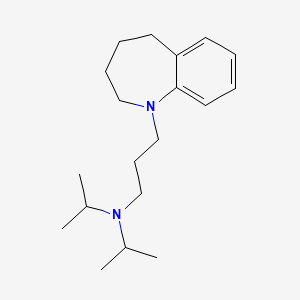
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- typically involves the transformation of anthranilic acid derivatives. One common method includes the conversion of an ester to a nitrile group, followed by cyclization. Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a sodium channel blocker and its antibacterial activity.
Mécanisme D'action
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate electrical signaling in cells, which is crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzazepine: A simpler structure with similar biological activities.
2-Benzazepine: Another isomer with a different attachment point of the benzene ring.
3-Benzazepine: Yet another isomer with distinct properties.
Uniqueness
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Propriétés
Numéro CAS |
54951-35-8 |
|---|---|
Formule moléculaire |
C19H32N2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)-3-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H32N2/c1-16(2)21(17(3)4)15-9-14-20-13-8-7-11-18-10-5-6-12-19(18)20/h5-6,10,12,16-17H,7-9,11,13-15H2,1-4H3 |
Clé InChI |
HGUGVPVTKBLXPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN1CCCCC2=CC=CC=C21)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)


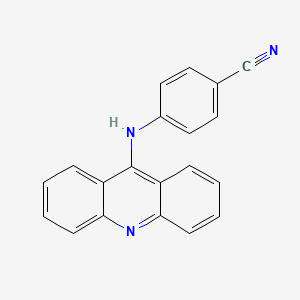
![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

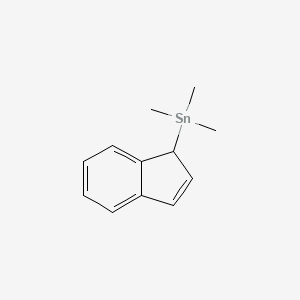
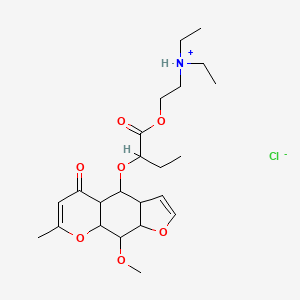

![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
